Cas no 2171368-35-5 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid)

2-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid is a specialized chiral compound designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS), and a pyrazolidine-3-carboxylic acid moiety, which offers conformational rigidity for targeted molecular interactions. The (3R)-configuration enhances stereoselectivity in synthetic pathways, while the 5-oxopyrazolidine scaffold provides a versatile handle for further functionalization. This compound is particularly valuable in the development of peptidomimetics and constrained peptide analogs, where precise control over backbone geometry is critical. Its high purity and well-defined stereochemistry make it suitable for research requiring reproducible and structurally defined intermediates.
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid structure
2171368-35-5 structure
Product Name:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid
CAS No:2171368-35-5
MF:C25H27N3O6
MW:465.498386621475
CID:6406091
PubChem ID:165819275
Update Time:2025-10-22

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid
    • EN300-1581560
    • 2171368-35-5
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-5-oxopyrazolidine-3-carboxylic acid
    • Inchi: 1S/C25H27N3O6/c1-2-7-15(12-23(30)28-21(24(31)32)13-22(29)27-28)26-25(33)34-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-21H,2,7,12-14H2,1H3,(H,26,33)(H,27,29)(H,31,32)/t15-,21?/m1/s1
    • InChI Key: KAFLLZYISLLVQP-RBFZIWAESA-N
    • SMILES: O(C(N[C@H](CCC)CC(N1C(C(=O)O)CC(N1)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 465.18998559g/mol
  • Monoisotopic Mass: 465.18998559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 125Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid Pricemore >>

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2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid Related Literature

Additional information on 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid

Introduction to 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid (CAS No. 2171368-35-5)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid, identified by its CAS number 2171368-35-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrazolidine core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid-derived side chain. The presence of these functional groups not only makes it a structurally fascinating molecule but also opens up numerous possibilities for its application in drug discovery and development.

The pyrazolidine moiety in this compound is particularly noteworthy, as it serves as a versatile scaffold in medicinal chemistry. Pyrazolidines are heterocyclic compounds that have been extensively studied for their ability to modulate biological pathways due to their favorable pharmacokinetic properties and potential to interact with biological targets. In particular, the 5-oxopyrazolidine derivative found in this compound is known for its stability and reactivity, making it an excellent candidate for further chemical modifications. These modifications can be tailored to enhance binding affinity, solubility, and metabolic stability, which are critical factors in the development of novel therapeutic agents.

The fluorenylmethoxycarbonyl (Fmoc) group attached to the amino side chain plays a crucial role in protecting the amine functionality during synthetic processes. Fmoc is widely used in peptide synthesis as an orthogonal protecting group, allowing for selective deprotection under mild acidic conditions. This feature makes 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid a valuable intermediate in the synthesis of more complex molecules, particularly those involving peptide-like structures or other amine-reactive functionalities.

The hexanoyl side chain provides additional structural complexity and potential for interaction with biological targets. Hexanoyl derivatives are often explored in drug design due to their ability to influence the conformational flexibility of molecules and their potential to engage with specific binding pockets in proteins. The 3R configuration of the pyrazolidine ring suggests that this compound may exhibit enantioselective interactions with biological targets, which is an increasingly important consideration in modern drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have shown that the structural features of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid make it a promising candidate for interacting with enzymes and receptors involved in various diseases. For instance, preliminary computational studies suggest that this compound may bind to proteases and kinases, which are key targets in oncology and inflammatory diseases.

In addition to its potential as a lead compound, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid has also been explored as a building block for more complex drug candidates. By further modifying its structure—such as introducing additional functional groups or exploring different protecting strategies—researchers can generate libraries of derivatives with tailored properties. High-throughput screening (HTS) and structure-based drug design (SBDD) approaches have been employed to identify novel analogs with enhanced potency and selectivity.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, has been crucial in achieving the desired stereochemical outcomes. These synthetic strategies not only highlight the complexity of modern medicinal chemistry but also underscore the importance of innovation in chemical methodology.

From a biological perspective, the potential applications of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxopyrazolidine-3-carboxylic acid are vast. Its structural motifs suggest that it may be effective against a range of therapeutic targets, including those implicated in cancer, neurodegenerative disorders, and infectious diseases. Preclinical studies are ongoing to evaluate its efficacy and safety profile, with initial results showing promising activity against certain cancer cell lines. These findings have generated excitement within the scientific community and may pave the way for further clinical investigations.

The role of computational tools in analyzing the pharmacological properties of such compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-oxy-pyrazolidine -3-carboxylic acid interacts with biological targets at an atomic level. These studies have helped refine its structure to optimize binding affinity while minimizing off-target effects—a critical balance in drug development.

The future prospects for this compound are bright, with ongoing research focused on expanding its chemical space through innovative synthetic methodologies. Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential for unlocking its full potential as a therapeutic agent. As our understanding of disease mechanisms continues to evolve, compounds like 2-(3R)-3-{((9H-fluoren -9 -yl)methoxycarbony l }amino )hexanoy l -5 - oxopyrazolidine - 3 - carboxylic acid (CAS No . 2171368 -35 -5) will play an increasingly important role in addressing unmet medical needs.

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